molecular formula C14H16N2O4 B187312 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid CAS No. 138730-81-1

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Cat. No. B187312
M. Wt: 276.29 g/mol
InChI Key: UMNXRJKQZFKDNR-UHFFFAOYSA-N
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Description

The compound “5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Chemical Synthesis and Structural Studies

One area of research involves the chemical synthesis and structural analysis of compounds derived from or related to 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. For instance, the acid-induced atypical spontaneous conversion of certain amino-dioxooctahydro derivatives into bicyclic lactams under acid conditions used to remove Boc/tBu protecting groups reveals interesting pathways for creating constrained non-peptide mimetics (Sheng et al., 2015). Similarly, the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin demonstrates the compound's versatility in generating structurally complex molecules with potential bioactivity (Carbone et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid serve as key intermediates in the synthesis of novel compounds with potential therapeutic applications. For example, key intermediates for NMDA receptor antagonists were characterized, revealing insights into their molecular complexity and potential for pharmacophoric modifications (Bombieri et al., 2005). Another study focused on the structural studies and NMDA activity of enantiopure dihydroisoxazole derivatives, emphasizing the importance of molecular geometry and intermolecular interactions in modulating biological activity (Meneghetti et al., 2006).

Novel Reaction Development

Research also extends to the development of novel chemical reactions utilizing 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid. A study demonstrated a new condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, expanding the toolkit for acylating a wide range of nitrogen compounds with high functional group compatibility (Umehara et al., 2016).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNXRJKQZFKDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

CAS RN

138730-81-1
Record name 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of N—BOC-5-amino-2-(methoxycarbonyl)indole (57 mg, 0.2 mmol, 1.0 equiv) in THF—CH3OH—H2O (2.4 mL) was treated with aqueous 1 N LiOH (0.24 mL, 0.24 mmol, 1.2 equiv). The reaction mixture was warmed at 60° C. for 2 h. The solvent was concentrated under a N2 stream and H2O (3 mL) was added. This solution was treated with 10% aqueous HCl until the mixture was acidic. The insoluble solid was collected by centrifugation and washed with H2O (2×3 mL). Drying the solid afforded the title compound (53 mg, 96%) as a white solid: mp 235-250° C. (decomp.); 1H NMR (acetone-d6, 400 MHz) δ 10.74 (br s, 1H, COOH), 8.26 (br s, 1H, NH), 7.95 (br s, 1H, NH), 7.43 (d, 1H, J=8.9 Hz, C6-H), 7.42 (s, 1H, C3-H), 7.39 (dd, 1H, J=8.9, 1.9 Hz, C7-H), 7.13 (dd, 1H, J=2.1, 0.8 Hz, C4-H), 1.49 (s, 9H, C(CH3)3); IR (neat) νmax 3351, 1698, 1536, 1236, 1177 cm−1; FABHRMS (NBA-NaI) m/z 299.1003 (M++Na, C14H16N2O4 requires 299.1008).
Name
N—BOC-5-amino-2-(methoxycarbonyl)indole
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
THF CH3OH—H2O
Quantity
2.4 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A solution of compound 30 (2.61 g, 8.6 mmol) in methanol (200 mL) was treated with 3N sodium hydroxide solution (50 mL) , and the reaction mixture was stirred for 18 h at room temperature. Solvent was removed. Water (100 mL) was added. The solution was neutralized with 20% hydrochloric acid and the precipitate was filtered to give compound 31 (2.03 g, 86%) as a yellow solid. m.p.192°-193° C. 1H NMR (DMSO-d6, ppm) 12.83 (brs, 1 H, COOH), 11.69 (s, 1 H, NH), 9.13 (s, 1 H, CONH), 7.79-7.04 (m, 4 H, Ar--H), 1.48 (s, 9 H, C(CH3)3). Anal. (C14H16N2O4 0.5H2 O), C, H, N.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

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